molecular formula C13H8F2O B1420862 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1183780-71-3

4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1420862
CAS No.: 1183780-71-3
M. Wt: 218.2 g/mol
InChI Key: SUTYXZWHHCNSRE-UHFFFAOYSA-N
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Description

4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and an aldehyde group is attached at the 3 position

Scientific Research Applications

4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as liquid crystals for display technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.

    Formylation: The introduction of the aldehyde group at the 3 position can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the selective formylation at the desired position.

Industrial Production Methods

Industrial production of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:

    4,4’-Difluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4,4’-Dichloro-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical properties and reactivity.

The uniqueness of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde lies in the specific positioning of the fluorine atoms and the aldehyde group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-5-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTYXZWHHCNSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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